molecular formula C8H6BrN3O2 B1394968 Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 1005209-40-4

Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B1394968
CAS No.: 1005209-40-4
M. Wt: 256.06 g/mol
InChI Key: QWQDSBMSESLQEC-UHFFFAOYSA-N
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Description

Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by a fused ring system that includes both pyrazole and pyrimidine rings

Biochemical Analysis

Biochemical Properties

Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, by binding to their active sites and preventing substrate access. Additionally, this compound can interact with proteins involved in signal transduction pathways, modulating their activity and influencing downstream cellular responses .

Cellular Effects

The effects of this compound on cells are diverse and depend on the specific cellular context. In some cell types, this compound has been observed to alter cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, this compound can inhibit the proliferation of cancer cells by disrupting key signaling pathways that regulate cell growth and survival . Additionally, this compound may induce apoptosis in certain cell types by activating pro-apoptotic proteins and inhibiting anti-apoptotic factors .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. This compound can bind to the active sites of enzymes, such as kinases, and inhibit their activity by blocking substrate access. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular function and can lead to various physiological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation or interaction with other compounds in the experimental system . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . In some cases, high doses of this compound may cause toxic or adverse effects, such as tissue damage or organ dysfunction .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, this compound can localize to specific cellular compartments, such as the cytoplasm or nucleus, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may accumulate in the nucleus, where it can interact with transcription factors and modulate gene expression . Additionally, this compound may localize to the mitochondria, affecting cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 5-aminopyrazole with β-dicarbonyl compounds under specific conditions to form the pyrazolo[1,5-a]pyrimidine core . The bromination at the 6-position and esterification at the 2-carboxylate position are achieved through subsequent functionalization steps.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially using microwave irradiation or continuous flow techniques to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate
  • 2,6-Dibromopyrazolo[1,5-a]pyrimidine

Uniqueness

Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl ester group at the 2-position and bromine at the 6-position allow for versatile functionalization, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)6-2-7-10-3-5(9)4-12(7)11-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQDSBMSESLQEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2C=C(C=NC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677763
Record name Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005209-40-4
Record name Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound, brown solid, MS: m/e=256.0/254.1 (M+H+), can be prepared in accordance with the general method of example 9, step 1 from methyl 5-amino-1H-pyrazole-3-carboxylate and 2-bromomalonaldehyde.
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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